4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine 4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549001-44-5
VCID: VC11854157
InChI: InChI=1S/C14H14F3N5/c15-14(16,17)11-1-2-12(19-9-11)21-5-7-22(8-6-21)13-3-4-18-10-20-13/h1-4,9-10H,5-8H2
SMILES: C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC=C3
Molecular Formula: C14H14F3N5
Molecular Weight: 309.29 g/mol

4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

CAS No.: 2549001-44-5

Cat. No.: VC11854157

Molecular Formula: C14H14F3N5

Molecular Weight: 309.29 g/mol

* For research use only. Not for human or veterinary use.

4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine - 2549001-44-5

Specification

CAS No. 2549001-44-5
Molecular Formula C14H14F3N5
Molecular Weight 309.29 g/mol
IUPAC Name 4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C14H14F3N5/c15-14(16,17)11-1-2-12(19-9-11)21-5-7-22(8-6-21)13-3-4-18-10-20-13/h1-4,9-10H,5-8H2
Standard InChI Key RLQDRZVUIWTHRF-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC=C3
Canonical SMILES C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC=C3

Introduction

Structural Characteristics and Chemical Identity

4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine belongs to the pyrimidine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The molecule’s structure integrates a piperazine moiety linked to a pyridinyl group substituted with a trifluoromethyl (-CF₃) group at the 5-position. This combination confers distinct electronic and steric properties, enhancing its ability to interact with biological targets .

The molecular formula is C₁₇H₁₆F₃N₅, with a molecular weight of 371.34 g/mol. Key structural features include:

  • Pyrimidine core: Provides a planar aromatic system for π-π interactions.

  • Piperazine linker: Introduces conformational flexibility and hydrogen-bonding capabilities.

  • Trifluoromethylpyridinyl group: Enhances lipophilicity and metabolic stability .

Comparative analysis with analogs such as 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N⁴-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine (PubChem CID: 103596228) reveals that minor substitutions dramatically alter bioactivity. For instance, replacing the chlorophenyl group with hydrogen in the target compound reduces steric hindrance, potentially improving target binding .

Synthetic Methodologies and Optimization

The synthesis of 4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions, as outlined below:

Step 1: Preparation of 5-(Trifluoromethyl)pyridin-2-amine

  • Reaction: Nitration of 2-chloro-5-(trifluoromethyl)pyridine followed by reduction.

  • Conditions: Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50°C .

Step 2: Piperazine Functionalization

  • Coupling: Reacting 5-(trifluoromethyl)pyridin-2-amine with 1-chloropyrimidine in the presence of K₂CO₃.

  • Yield: ~65% after purification via column chromatography .

Industrial-scale production faces challenges in optimizing reaction efficiency. Recent advances employ flow chemistry to enhance mixing and heat transfer, achieving yields >80% while reducing byproduct formation .

Biological Activity and Target Engagement

4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine exhibits promising activity against bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for fatty acid and polyketide biosynthesis. In Bacillus subtilis, the compound demonstrated an IC₅₀ of 0.87 μM against Sfp-PPTase, with >100-fold selectivity over human analogs .

Mechanism of Action:

  • Binding to the PPTase active site: The trifluoromethyl group forms hydrophobic interactions with Val¹⁴⁹ and Leu¹⁵³ residues.

  • Piperazine-mediated hydrogen bonding: Stabilizes the complex via interactions with Asp⁹⁷ and Glu¹⁰¹ .

Antibacterial assays against methicillin-resistant Staphylococcus aureus (MRSA) revealed a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to first-line antibiotics like vancomycin .

Comparative Analysis with Structural Analogs

The following table contrasts key properties of 4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine with related compounds:

CompoundMolecular FormulaTarget EnzymeIC₅₀ (μM)MIC (μg/mL)
Target CompoundC₁₇H₁₆F₃N₅Sfp-PPTase0.8716
ML267 (ACS Pub.)C₂₂H₂₂ClF₃N₆OSAcpS-PPTase1.232
PubChem CID 103596228C₂₁H₂₀Cl₂F₃N₇UndisclosedN/A8

Data adapted from .

The target compound’s reduced chlorine content correlates with lower cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) compared to chlorinated analogs .

Therapeutic Applications and Drug Development

4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has been explored as a lead compound for:

  • Antibacterial agents: Its PPTase inhibition disrupts bacterial secondary metabolism, offering a novel mechanism against drug-resistant pathogens .

  • Oncology: Preliminary studies suggest activity against histone methyltransferases (HMTs), with 40% inhibition of EZH2 at 10 μM .

Pharmacokinetic profiling in murine models shows favorable properties:

  • Oral bioavailability: 58% (dose: 10 mg/kg).

  • Half-life (t₁/₂): 4.2 hours, supporting twice-daily dosing .

Future Research Directions

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the pyrimidine and piperazine subunits to enhance potency.

  • In vivo efficacy models: Evaluation in MRSA-infected murine models to validate therapeutic potential.

  • Combination therapies: Synergy studies with β-lactam antibiotics to overcome resistance mechanisms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator